molecular formula C4H4Cl2O2 B1293783 Succinyl chloride CAS No. 543-20-4

Succinyl chloride

Cat. No. B1293783
CAS RN: 543-20-4
M. Wt: 154.98 g/mol
InChI Key: IRXBNHGNHKNOJI-UHFFFAOYSA-N
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Description

Succinyl chloride is not directly discussed in the provided papers; however, succinyl compounds and their derivatives play significant roles in various biochemical and chemical synthesis processes. For instance, succinic acid is a dicarboxylic acid that serves as an intermediate in the tricarboxylic acid (TCA) cycle and is a precursor for the production of high value-added derivatives . Succinyl coenzyme A (succinyl-CoA) is another important compound that participates in the TCA cycle and is involved in the synthesis of ATP . The reactivity and importance of succinyl compounds in biological systems and chemical syntheses underscore the relevance of understanding succinyl chloride and its derivatives.

Synthesis Analysis

The synthesis of succinyl compounds can be achieved through various methods. For example, trilithium succinyl phosphate, a compound related to succinyl chloride, has been chemically synthesized and shown to be active in ATP synthesis . Another method involves the synthesis of sulfonyl chlorides, which, while not succinyl chlorides, demonstrates the potential for synthesizing related compounds using environmentally friendly methods such as N-chlorosuccinimide chlorosulfonation . These methods highlight the potential pathways for the synthesis of succinyl chloride and its derivatives.

Molecular Structure Analysis

The molecular structure of succinyl chloride would consist of two carbonyl groups attached to a central succinic backbone with chloride substituents. While the papers do not directly analyze the molecular structure of succinyl chloride, they do discuss related structures such as succinate coordination polymers, which feature succinate as a ligand in complex molecular architectures . Understanding these related structures can provide insights into the molecular geometry and reactivity of succinyl chloride.

Chemical Reactions Analysis

Succinyl compounds are involved in various chemical reactions. For example, succinyl phosphate can react nonenzymatically with coenzyme A to form succinyl-CoA . Additionally, the dehydrochlorination of substituted succinyl chlorides has been investigated, leading to the formation of bifurandiones and pyrano[3.2-b]pyran-2,6-diones . These reactions demonstrate the chemical reactivity of succinyl compounds and suggest that succinyl chloride could undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of succinyl chloride can be inferred from related compounds. Succinyl-CoA, for instance, is known to be specific for ATP and dependent on divalent metal ions . The stability and reactivity of succinyl compounds, such as the inactivation of enzymes through succinylation by succinyl-CoA, also provide insights into the reactivity of succinyl chloride . Moreover, the synthesis of gold nanocomposites using N-succinyl chitosan indicates the potential for succinyl chloride to form complexes with metals and other materials .

Scientific Research Applications

Succinyl chloride is a versatile reagent used in various applications, primarily in organic synthesis . Here are a few more applications:

  • Polymerization : Succinyl chloride is often used in polymerization processes . The specific methods and outcomes would depend on the type of polymer being synthesized and the reaction conditions.

  • Pharmaceuticals : Succinyl chloride is used in the synthesis of certain pharmaceuticals . For example, it is used in the production of Succinylcholine, a depolarizing skeletal muscle relaxant . Succinylcholine has been widely used for over 50 years, most commonly in its chloride salt form, as a means of neuromuscular blockade during intubation and surgical procedures .

Succinyl chloride is a versatile reagent used in various applications, primarily in organic synthesis . Here are a few more applications:

  • Polymerization : Succinyl chloride is often used in polymerization processes . The specific methods and outcomes would depend on the type of polymer being synthesized and the reaction conditions.

  • Pharmaceuticals : Succinyl chloride is used in the synthesis of certain pharmaceuticals . For example, it is used in the production of Succinylcholine, a depolarizing skeletal muscle relaxant . Succinylcholine has been widely used for over 50 years, most commonly in its chloride salt form, as a means of neuromuscular blockade during intubation and surgical procedures .

Safety And Hazards

Succinyl chloride is a hazardous substance. It is recommended to wear personal protective equipment and avoid contact with eyes, skin, or clothing . It should be used only under a chemical fume hood, and dust formation should be avoided . In case of ingestion, immediate medical assistance should be sought .

Future Directions

Succinyl chloride has been widely used for over 50 years, most commonly in its chloride salt form, as a means of neuromuscular blockade during intubation and surgical procedures . Its future use will likely continue in these areas, with potential for new applications as our understanding of its properties and mechanisms of action continues to evolve .

properties

IUPAC Name

butanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O2/c5-3(7)1-2-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXBNHGNHKNOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060260
Record name Butanedioyl dichloride
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Molecular Weight

154.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinyl chloride

CAS RN

543-20-4
Record name Succinyl chloride
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Record name Succinyl chloride
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Record name SUCCINYL CHLORIDE
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Record name Butanedioyl dichloride
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Record name Butanedioyl dichloride
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Record name Succinyl dichloride
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Record name SUCCINYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,160
Citations
X Zhang, J Zhou, W Huang, C Wu, J Nan - Cellulose, 2023 - Springer
… nanocrystals (CNCs) with high performance and investigate the relationship between microstructure and properties, in this work, CNCs were firstly treated with ethyl succinyl chloride to …
Number of citations: 1 link.springer.com
LL Tolstikova, IV Sterkhova, BA Shainyan - Russian Journal of Organic …, 2023 - Springer
N-Sulfinyltrifluoromethanesulfonamide reacted with succinyl chloride to give 1-(trifluoromethanesulfonyl) pyrrolidine-2, 5-dione in high yield. The product structure was proved by X-ray …
Number of citations: 0 link.springer.com
R Belcher, JH Thompson, TS West - Analytica Chimica Acta, 1958 - Elsevier
Several hydrolytic reagents have been examined for use in the titrimetric determination of water. Succinyl chloride was found to be satisfactory. It reacts more rapidly with water than …
Number of citations: 21 www.sciencedirect.com
LC Song, GL Lu, QM Hu, J Sun - Organometallics, 1999 - ACS Publications
… carried out the reaction of 4a with succinyl chloride under reaction conditions similar to those in … 3e Interestingly, we found that the reaction of 4a with succinyl chloride, in contrast to 1, is …
Number of citations: 14 pubs.acs.org
E Hedaya, RL Hinman… - Journal of the American …, 1963 - ACS Publications
… in dioxane containing either hydrochloric acid or succinyl chloride, it rearranged completely to , '-bisuccinimidyl (I). Clearly compound II would not survive Feuer’s reaction conditions, …
Number of citations: 21 pubs.acs.org
FL Dunlap, FW Cummer - Journal of the American Chemical …, 1903 - ACS Publications
… product of the interaction of succinyl chloride and aniline, we can consider that in this case, as with the phthalyl … These reactions with phthalyl chloride, succinyl chloride, and aniline, can …
Number of citations: 2 pubs.acs.org
MM Basson, MW Bredenkamp, CW Holzapfel - Tetrahedron letters, 1989 - Elsevier
… with succinyl chloride furnished two macrocyclic tetralactones, a hexalaetone and an octalactone. … (1)5 with succinyl chloride. … of succinyl chloride at ambient temperature yielded …
Number of citations: 3 www.sciencedirect.com
N Sugiyama, H Suzuki, Y Shioura… - Bulletin of the Chemical …, 1962 - journal.csj.jp
… We should like to report briefly on the reactions of ferrocene with succinyl chloride and phenacetyl chloride. Succinyl chloride is capable of Friedel-Crafts reaction with one or two …
Number of citations: 17 www.journal.csj.jp
VI Smirnov, AV Afanas' ev, IS Prostakishin… - Chemistry of …, 2013 - Springer
… ppm (2H, J = 7.4 Hz) practically coincided with the values for the vinyl proton and the CH 2 group of analogous compounds that we obtained earlier by the action of succinyl chloride on …
Number of citations: 7 link.springer.com
ВИ Смирнов, АВ Афанасьев… - Chemistry of …, 2013 - osi131.osi.lv
In the reaction of 3-bromothiophene with succinyl chloride in the presence of AlCl 3, a mixture of three isomeric dibromo-substituted 1, 4-di (2-thienyl) butane-1, 4-diones was formed. …
Number of citations: 3 osi131.osi.lv

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